molecular formula C10H9ClO4 B6158993 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid CAS No. 1780048-00-1

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

Cat. No. B6158993
CAS RN: 1780048-00-1
M. Wt: 228.6
InChI Key:
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Description

“6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases such as cancer or psoriasis .


Synthesis Analysis

The synthesis of benzofuran derivatives involves several strategies. The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Chemical Reactions Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds, allowing for once-daily dosing .

Mechanism of Action

The mechanism of action of benzofuran derivatives is related to their antimicrobial properties. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Safety and Hazards

While specific safety and hazards information for “6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid” is not available, it is known that benzofuran derivatives can be toxic to host cells after long-term administration .

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . There is a need to collect the latest information in this promising area to pave the way for future research . This will help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-hydroxybenzoic acid", "2-methoxyphenol", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "chlorine gas", "sodium methoxide", "acetic anhydride", "acetic acid", "sodium hydroxide", "sodium carbonate", "sulfuric acid", "sodium chloride", "water" ], "Reaction": [ "4-hydroxybenzoic acid is reacted with phosphorus oxychloride to form 4-chlorobenzoyl chloride.", "2-methoxyphenol is reacted with sodium hydroxide to form sodium 2-methoxyphenoxide.", "4-chlorobenzoyl chloride is reacted with sodium 2-methoxyphenoxide to form 6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-2-benzofuran-4-carboxylic acid is reacted with chlorine gas to form 6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid.", "6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid is reacted with sodium methoxide to form the sodium salt of the target compound.", "The sodium salt of the target compound is reacted with acetic anhydride and acetic acid to form the acetylated product.", "The acetylated product is hydrolyzed with sodium hydroxide to form the free acid.", "The free acid is purified by recrystallization from a mixture of water and ethanol." ] }

CAS RN

1780048-00-1

Product Name

6-chloro-5-methoxy-1,3-dihydro-2-benzofuran-4-carboxylic acid

Molecular Formula

C10H9ClO4

Molecular Weight

228.6

Purity

95

Origin of Product

United States

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